N-cyclohexyl-2-[4-(pyridin-2-ylsulfamoyl)phenyl]sulfanylacetamide
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Overview
Description
N-cyclohexyl-2-[4-(pyridin-2-ylsulfamoyl)phenyl]sulfanylacetamide is a complex organic compound that features a cyclohexyl group, a pyridin-2-ylsulfamoyl group, and a phenylsulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(pyridin-2-ylsulfamoyl)phenyl]sulfanylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the sulfamoyl group through a reaction between pyridine-2-sulfonyl chloride and an amine. This intermediate is then coupled with a phenylsulfanylacetamide derivative under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[4-(pyridin-2-ylsulfamoyl)phenyl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridin-2-ylsulfamoyl moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-cyclohexyl-2-[4-(pyridin-2-ylsulfamoyl)phenyl]sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antitumor activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[4-(pyridin-2-ylsulfamoyl)phenyl]sulfanylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved can include the stress-activated protein kinase/c-Jun N-terminal kinase (SAP/JNK) signaling pathway, where it may influence the phosphorylation and activation of kinases .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and have similar biological activities.
Imidazopyridines: Contain an imidazole ring fused to a pyridine ring, exhibiting comparable pharmacological properties.
Uniqueness
N-cyclohexyl-2-[4-(pyridin-2-ylsulfamoyl)phenyl]sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric bulk, influencing its binding interactions and stability.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(pyridin-2-ylsulfamoyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c23-19(21-15-6-2-1-3-7-15)14-26-16-9-11-17(12-10-16)27(24,25)22-18-8-4-5-13-20-18/h4-5,8-13,15H,1-3,6-7,14H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYOBXGPTSMTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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